molecular formula C16H19ClN2O2 B11021627 3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11021627
M. Wt: 306.79 g/mol
InChI Key: NCYYMXUPHPINOC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the carboxamide group: This can be done through an amide coupling reaction using reagents like carbodiimides.

    Addition of the methyl and 3-methylbutyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-methylbutyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H19ClN2O2/c1-10(2)8-9-18-16(20)14-11(3)21-19-15(14)12-6-4-5-7-13(12)17/h4-7,10H,8-9H2,1-3H3,(H,18,20)

InChI Key

NCYYMXUPHPINOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C)C

Origin of Product

United States

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